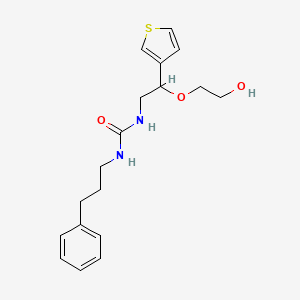

![molecular formula C14H11N3O3 B2752775 benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448036-06-3](/img/structure/B2752775.png)

benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

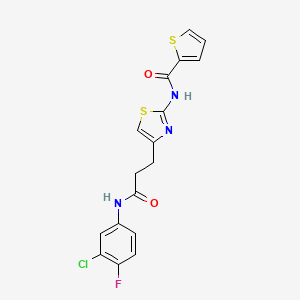

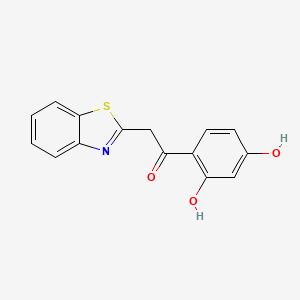

This compound is a complex organic molecule with the molecular formula C20H20N4O3S . It has been described as a Btk inhibitor, and it also potently inhibits Bmx and EGFR, two good targets for lung cancer .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a pyrrolo[3,4-d]pyrimidin-6(7H)-yl group attached to a benzo[d][1,3]dioxol-5-yl group . This structure likely contributes to its biological activity.Physical And Chemical Properties Analysis

The compound has a high CLogP (4.07) and low aqueous solubility (<0.01 mg/ml), resulting in unfavorable bioavailability . This means it requires high dosages to achieve a good clinical response in the treatment of non-small cell lung cancer (NSCLC) .Aplicaciones Científicas De Investigación

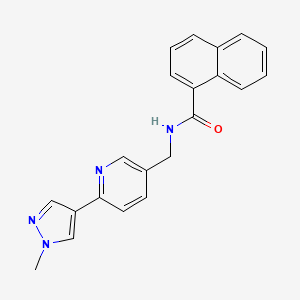

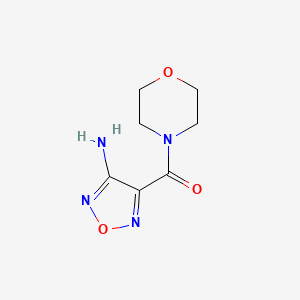

- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest at the S phase and apoptosis induction in CCRF-CEM cells .

- Compounds based on indole structures have been explored for their potential as microtubule-targeting agents. By modulating microtubule assembly, these agents cause mitotic blockade and induce apoptosis in cancer cells .

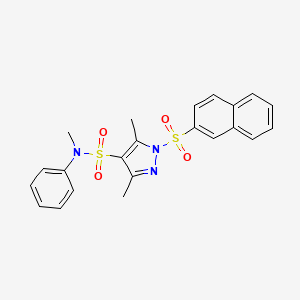

- Researchers have characterized the synthesized compounds using nuclear magnetic resonance (NMR) spectroscopy. The 1H and 13C NMR spectra provide valuable information about the compound’s structure and functional groups .

- Methods such as Pd-catalyzed C-N cross-coupling have been employed to create derivatives of this compound for biological evaluation .

Anticancer Activity

Microtubule-Targeting Agents

NMR Spectroscopy

Synthetic Chemistry

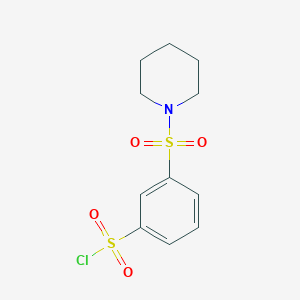

Drug Design and Optimization

Mecanismo De Acción

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(9-1-2-12-13(3-9)20-8-19-12)17-5-10-4-15-7-16-11(10)6-17/h1-4,7H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOCHSYETUSHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2752692.png)

![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)